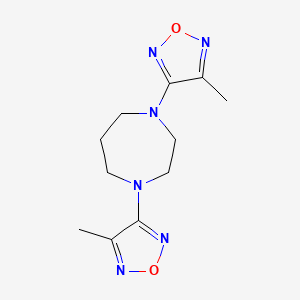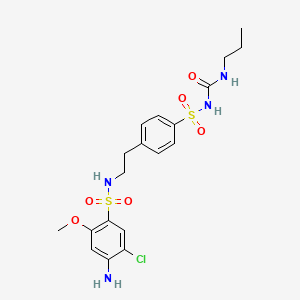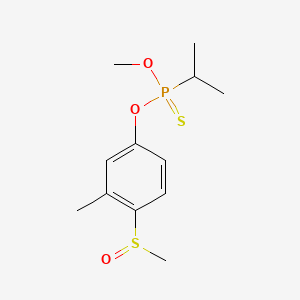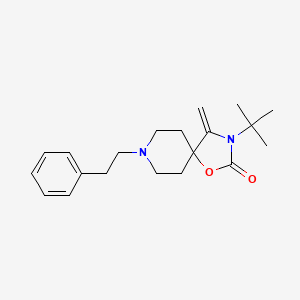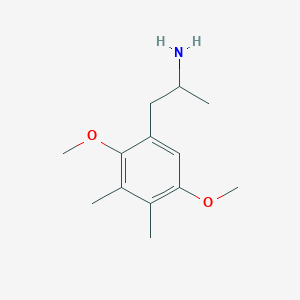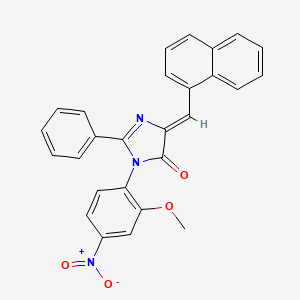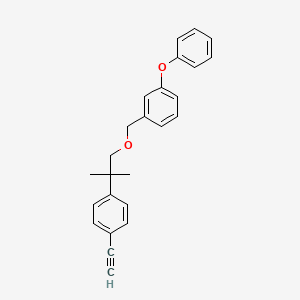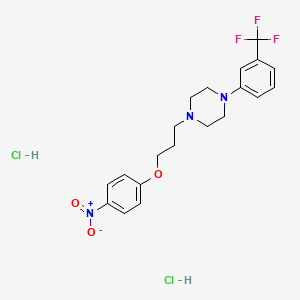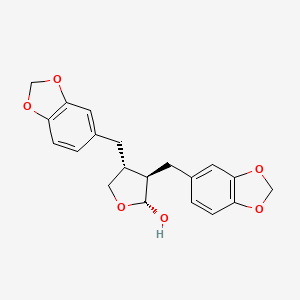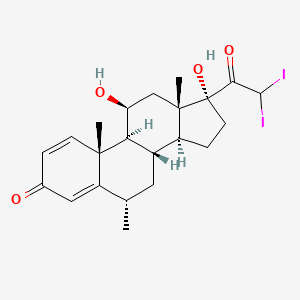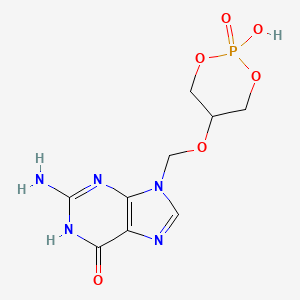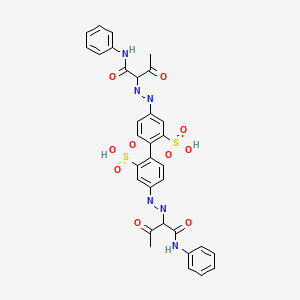
4,4'-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound with the molecular formula C32H28N6O10S2. It is known for its vibrant yellow color and is commonly used as a dye in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves the diazotization of 5-amino-2-(4-amino-5-methyl-2-sulfophenyl)-4-methylbenzenesulfonic acid followed by coupling with 3-oxo-N-phenylbutanamide . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions in batch reactors. The process includes steps such as filtration, drying, and purification to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and sulfonated compounds .
Aplicaciones Científicas De Investigación
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in plastics and other materials
Mecanismo De Acción
The mechanism of action of 4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates.
Comparación Con Compuestos Similares
Similar Compounds
Acid Yellow 44: Another azo dye with similar structural features and applications.
Disodium 5,5’-dimethyl-4,4’-bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
4,4’-Bis((2-oxo-1-((phenylamino)carbonyl)propyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its vibrant yellow color and stability make it particularly valuable in industrial applications .
Propiedades
Número CAS |
37678-92-5 |
|---|---|
Fórmula molecular |
C32H28N6O10S2 |
Peso molecular |
720.7 g/mol |
Nombre IUPAC |
5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H28N6O10S2/c1-19(39)29(31(41)33-21-9-5-3-6-10-21)37-35-23-13-15-25(27(17-23)49(43,44)45)26-16-14-24(18-28(26)50(46,47)48)36-38-30(20(2)40)32(42)34-22-11-7-4-8-12-22/h3-18,29-30H,1-2H3,(H,33,41)(H,34,42)(H,43,44,45)(H,46,47,48) |
Clave InChI |
NHVRARFGUBOUQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


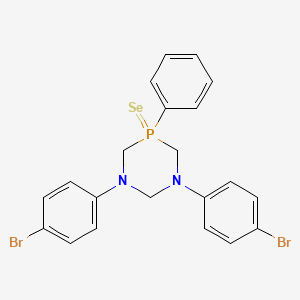
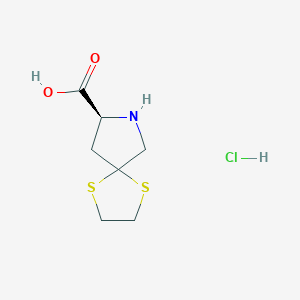
![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)
